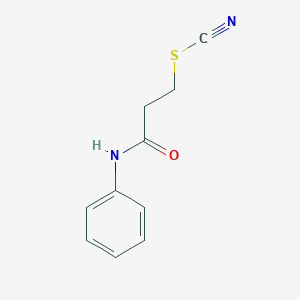

3-Anilino-3-oxopropyl thiocyanate

Description

Propriétés

Numéro CAS |

19314-02-4 |

|---|---|

Formule moléculaire |

C10H10N2OS |

Poids moléculaire |

206.27 g/mol |

Nom IUPAC |

(3-anilino-3-oxopropyl) thiocyanate |

InChI |

InChI=1S/C10H10N2OS/c11-8-14-7-6-10(13)12-9-4-2-1-3-5-9/h1-5H,6-7H2,(H,12,13) |

Clé InChI |

NYAPBFLWKOEEGJ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)NC(=O)CCSC#N |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy

The preparation of 3-Anilino-3-oxopropyl thiocyanate typically involves:

- Starting materials : Amino-substituted ketones or halogenated precursors bearing an anilino group.

- Introduction of thiocyanate group : Via nucleophilic substitution or thiocyanation reactions using thiocyanate salts or thiocyanate-containing reagents.

- Reaction conditions : Often catalyzed or facilitated by Lewis acids or transition metal catalysts, with control over temperature, solvent, and atmosphere.

Thiocyanation via Reaction with Thiocyanate Salts

One of the classical approaches to introduce the thiocyanate group is the reaction of a suitable halogenated precursor with potassium thiocyanate or ammonium thiocyanate under controlled conditions. This nucleophilic substitution replaces a leaving group (e.g., halogen) with the thiocyanate group.

| Step | Reagents & Conditions | Outcome | Notes |

|---|---|---|---|

| 1 | 3-Anilino-3-halopropyl ketone + KSCN | Nucleophilic substitution to form thiocyanate | Reaction performed in polar aprotic solvents (e.g., dimethylformamide) at elevated temperature (60–90 °C) |

| 2 | Work-up with aqueous media and purification | Isolation of 3-Anilino-3-oxopropyl thiocyanate | Purification via recrystallization or chromatography |

This method benefits from straightforward reaction conditions and readily available reagents but requires careful control to avoid side reactions or isomeric thiocyanate/isoscyanate formation.

Lewis Acid-Catalyzed Thiocyanation of Phenyl Amines

A more advanced method involves the use of boron trihalogenides (e.g., boron trichloride) or aluminum chloride as Lewis acid catalysts to promote thiocyanation on aromatic amines or phenols, which can be adapted for 3-anilino-3-oxopropyl derivatives.

- The process entails reacting the phenylamine substrate with alkyl or aryl thiocyanates in the presence of boron trihalogenide.

- Intermediate boron complexes are formed and subsequently hydrolyzed under basic conditions to yield the thiocyanate product.

| Parameter | Details |

|---|---|

| Catalyst | Boron trichloride, boron tribromide, aluminum chloride |

| Thiocyanate source | Alkyl thiocyanates (e.g., methyl thiocyanate) or aryl thiocyanates |

| Solvent | Inert solvents such as methylene chloride, 1,2-dichloroethane, benzene, toluene |

| Temperature | Room temperature to solvent boiling point (25–110 °C depending on solvent) |

| Atmosphere | Inert gas (nitrogen or argon) to prevent oxidation |

| Work-up | Treatment with weak base (e.g., sodium carbonate) to hydrolyze boron complex to thiocarboxyimidic acid ester, then strong base (e.g., sodium hydroxide) to yield thiocyanate |

This method offers high selectivity and yields, especially for ortho-substituted phenylamines, and can be adapted for anilino-substituted ketones with appropriate modifications.

Photochemical and Photoredox Catalytic Thiocyanation

Recent advancements have introduced greener, milder methods for thiocyanation using photochemical or photoredox catalysis:

- Photocatalytic oxidative coupling : Using visible light and photocatalysts such as eosin Y, ammonium thiocyanate serves as the thiocyanate source.

- Mechanism : Light excitation of the photocatalyst generates reactive radicals that facilitate thiocyanation at C(sp3) centers.

- This approach avoids harsh reagents and conditions, offering environmentally friendly pathways.

| Feature | Description |

|---|---|

| Photocatalyst | Eosin Y (1 mol%) or Iridium complexes |

| Thiocyanate source | Ammonium thiocyanate |

| Light source | Green LED or visible light |

| Reaction medium | Typically aqueous or organic solvents |

| Temperature | Ambient temperature |

| Advantages | Mild conditions, high selectivity, environmentally benign |

| Application | Suitable for thiocyanation of tertiary amines and other C(sp3)–H bonds, adaptable to anilino ketones |

While direct literature on 3-anilino-3-oxopropyl thiocyanate via this method is limited, the principles are applicable and promising for future synthetic routes.

Multistep Synthetic Routes Involving Cyclization and Coupling

In complex synthetic schemes, 3-anilino-3-oxopropyl thiocyanate can be prepared as an intermediate or final product via multistep reactions involving:

- Ullmann-type coupling reactions to form the anilino-substituted ketone backbone.

- Subsequent cyclization or condensation with thiocyanate reagents.

- Use of copper catalysts (cuprous iodide, bromide, or chloride) and bases such as cesium carbonate or potassium carbonate.

- Solvents like N,N-dimethylacetamide or N,N-dimethylformamide.

These routes, while more elaborate, enable high yields and purity, suitable for scale-up and industrial production.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic substitution | 3-Anilino-3-halopropyl ketone + KSCN | 60–90 °C, polar aprotic solvent | Simple, direct | Possible side reactions |

| Lewis acid-catalyzed thiocyanation | Boron trihalogenides, alkyl/aryl thiocyanates | RT to reflux, inert atmosphere | High selectivity, good yields | Requires moisture control |

| Photoredox catalysis | Ammonium thiocyanate, eosin Y, visible light | Ambient temperature, green light | Green, mild, selective | Emerging method, substrate scope |

| Multistep coupling & cyclization | Cuprous salts, bases, DMF/DMAC solvents | 90–95 °C, inert atmosphere | High purity, scalable | More complex, longer synthesis time |

Analyse Des Réactions Chimiques

Types of Reactions

3-Anilino-3-oxopropyl thiocyanate undergoes various types of chemical reactions, including:

Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Condensation Reactions: The compound can react with carbonyl compounds to form azoles and other heterocyclic structures.

Oxidation and Reduction Reactions: The thiocyanate group can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Phenyl Isothiocyanate: Used in the synthesis of the compound.

Sodium Hydroxide: Acts as a base to facilitate the reaction.

Carbonyl Compounds: Used in condensation reactions to form heterocyclic structures.

Major Products Formed

Azoles: Formed through condensation reactions with carbonyl compounds.

Substituted Thiocyanates: Formed through substitution reactions with various nucleophiles.

Applications De Recherche Scientifique

3-Anilino-3-oxopropyl thiocyanate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other organic molecules.

Medicine: Explored for its potential use in drug development due to its ability to form bioactive molecules.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 3-Anilino-3-oxopropyl thiocyanate involves the interaction of its thiocyanate group with various molecular targets. The thiocyanate group can undergo nucleophilic substitution reactions, leading to the formation of bioactive molecules. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

Insights :

- Bulky aromatic substituents (e.g., 7f, 7h) elevate melting points and reduce solubility in polar solvents.

- Simpler thiocyanates (e.g., methyl thiocyanate) are volatile and prevalent in biological systems.

Reactivity and Stability

- Thiocyanate group reactivity: The -SCN group participates in nucleophilic substitutions and metal coordination. For example, ammonium thiocyanate disrupts protein-ligand interactions in immunological assays .

- Stability under synthesis: Compounds like 7f and 7h are synthesized in ethanol under reflux, with yields >65%, indicating moderate stability during preparation .

- Degradation : Thiocyanates can hydrolyze to cyanate or sulfide under acidic/basic conditions, affecting their environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.